Parnate, known generically as tranylcypromine, is a monoamine oxidase inhibitor (MAOI) with a long history of use in the treatment of depression. It has been found to be effective in a variety of depressive states and has been considered particularly useful in cases that have been refractory to other treatments45. The clinical relevance of Parnate extends beyond its antidepressant effects, as it shares a mechanism of action with a class of drugs known as PARP inhibitors, which have gained significant attention for their role in cancer therapy126.
The mechanism of action of Parnate as an antidepressant is primarily through the inhibition of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, Parnate increases the levels of these neurotransmitters in the brain, which helps alleviate depressive symptoms45.
In the context of cancer therapy, Parnate's relevance is linked to its similarity to PARP inhibitors. PARP inhibitors target the DNA damage response pathway by trapping PARP enzymes on DNA at sites of single-strand breaks, thereby preventing their repair and leading to cell death, particularly in cancer cells with defective DNA repair mechanisms such as BRCA1/2 mutations126. This "trapping" mechanism is more cytotoxic than the mere inhibition of PARP's catalytic activity, making these drugs potent tools in oncology6.
Clinical studies have shown that Parnate is effective in treating a wide range of depressive disorders. It has been reported to act rapidly and to induce remission in several cases of severe depression that had not responded to other therapies45. Its use is indicated for various forms of depression, and it has been suggested that it may also be beneficial for withdrawn schizophrenic patients5.
PARP inhibitors, which share a mechanism of action with Parnate, have been approved for the treatment of cancers with BRCA1/2 mutations, such as breast and ovarian cancers. The understanding of PARP inhibitors has evolved, leading to their application in treating several other types of cancer. The effectiveness of these drugs is enhanced when combined with chemotherapeutic agents, and ongoing research is focused on identifying biomarkers for tumor response and understanding mechanisms of tumor resistance to optimize their clinical use12.
Research has also explored the potential neuroprotective effects of PARP inhibitors in models of spinal cord injury and excitotoxicity. Studies using rat spinal cord models have investigated the role of PARP-1 hyperactivity in neuronal death following excitotoxic challenges. PARP-1 inhibitors have shown some neuroprotective effects, suggesting that more selective and faster-acting inhibitors could be beneficial in preventing neuronal loss after such injuries37. However, the timing and selectivity of these inhibitors are critical, as delayed or insufficient inhibition may not confer significant protection7.
The role of PARP in brain injury has been studied in the context of ischemia and excitotoxicity. Changes in PARP gene expression and the potential for PARP activation to repair DNA damage following brain injury have been observed. Although significant PARP cleavage, which is associated with apoptotic cell death, was not detected in models of global ischemia and excitotoxicity, the induction of PARP mRNA suggests a role for PARP in DNA repair processes in these contexts8.
CAS No.: 76-06-2
CAS No.: 7119-89-3
CAS No.: 6505-30-2
CAS No.: 5863-51-4
CAS No.: 1246815-51-9
CAS No.: 560-53-2